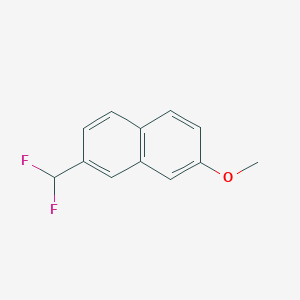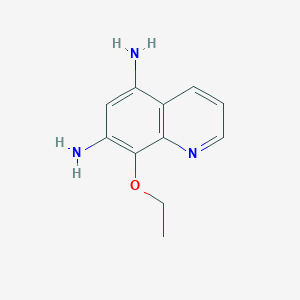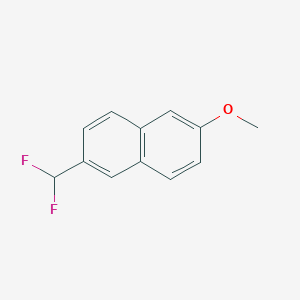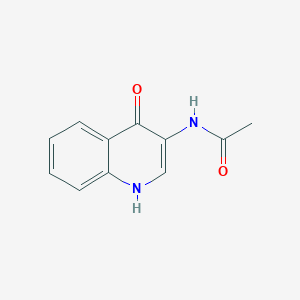
6-Methylnaphthalene-2-carbonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-Methyl-2-naphthoyl chloride is an organic compound with the molecular formula C12H9ClO. It is a derivative of naphthalene, characterized by the presence of a methyl group at the 6th position and a carbonyl chloride group at the 2nd position. This compound is primarily used in organic synthesis as an intermediate for the preparation of various chemical products.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 6-Methyl-2-naphthoyl chloride can be synthesized through the reaction of 6-methyl-2-naphthoic acid with thionyl chloride (SOCl2). The reaction typically involves refluxing the acid with thionyl chloride, which results in the formation of the acyl chloride derivative. The reaction conditions usually include an inert atmosphere and anhydrous solvents to prevent hydrolysis of the acyl chloride.
Industrial Production Methods: In an industrial setting, the production of 6-methyl-2-naphthoyl chloride follows similar principles but on a larger scale. The process involves the use of large reactors equipped with reflux condensers and inert gas purging systems to ensure the reaction proceeds efficiently and safely. The product is then purified through distillation or recrystallization to achieve the desired purity.
Análisis De Reacciones Químicas
Types of Reactions: 6-Methyl-2-naphthoyl chloride undergoes various chemical reactions, including:
Nucleophilic Substitution: The acyl chloride group is highly reactive towards nucleophiles, leading to the formation of amides, esters, and other derivatives.
Friedel-Crafts Acylation: It can act as an acylating agent in Friedel-Crafts reactions, introducing the 6-methyl-2-naphthoyl group into aromatic compounds.
Hydrolysis: In the presence of water, it hydrolyzes to form 6-methyl-2-naphthoic acid.
Common Reagents and Conditions:
Nucleophiles: Amines, alcohols, and phenols are commonly used nucleophiles.
Catalysts: Lewis acids like aluminum chloride (AlCl3) are used in Friedel-Crafts acylation.
Solvents: Anhydrous solvents such as dichloromethane or chloroform are preferred to prevent hydrolysis.
Major Products:
Amides: Formed by reaction with amines.
Esters: Formed by reaction with alcohols.
6-Methyl-2-naphthoic acid: Formed by hydrolysis.
Aplicaciones Científicas De Investigación
6-Methyl-2-naphthoyl chloride has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules.
Medicine: It is involved in the preparation of drug candidates and active pharmaceutical ingredients (APIs).
Industry: It is used in the production of dyes, pigments, and other specialty chemicals.
Mecanismo De Acción
The mechanism of action of 6-methyl-2-naphthoyl chloride primarily involves its reactivity as an acylating agent. The carbonyl chloride group is highly electrophilic, making it susceptible to nucleophilic attack. This reactivity allows it to form covalent bonds with nucleophiles, leading to the formation of various derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile.
Comparación Con Compuestos Similares
2-Naphthoyl chloride: Similar structure but lacks the methyl group at the 6th position.
1-Naphthoyl chloride: The acyl chloride group is at the 1st position instead of the 2nd.
6-Methyl-1-naphthoyl chloride: Similar structure but the acyl chloride group is at the 1st position.
Uniqueness: 6-Methyl-2-naphthoyl chloride is unique due to the presence of both the methyl group at the 6th position and the acyl chloride group at the 2nd position. This specific arrangement imparts distinct reactivity and properties, making it valuable for certain synthetic applications where other naphthoyl chlorides may not be suitable.
Propiedades
Número CAS |
87700-61-6 |
|---|---|
Fórmula molecular |
C12H9ClO |
Peso molecular |
204.65 g/mol |
Nombre IUPAC |
6-methylnaphthalene-2-carbonyl chloride |
InChI |
InChI=1S/C12H9ClO/c1-8-2-3-10-7-11(12(13)14)5-4-9(10)6-8/h2-7H,1H3 |
Clave InChI |
KVOLELHENSPYLS-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC2=C(C=C1)C=C(C=C2)C(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![5,10-Dimethylbenzo[g]isoquinoline](/img/structure/B11896591.png)









![Thiazolo[4,5-b]quinolin-2-amine](/img/structure/B11896654.png)


![2-phenyl-2H-furo[3,4-d][1,2,3]triazol-4(6H)-one](/img/structure/B11896669.png)
